1-(2-trimethylsilylethoxymethyl)indazol-6-amine
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Overview
Description
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine is a synthetic organic compound with the molecular formula C13H21N3OSi. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-trimethylsilylethoxymethyl)indazol-6-amine typically involves the protection of functional groups and the formation of the indazole core. One common method includes the use of 2-(trimethylsilyl)ethoxymethyl chloride as a protecting group for amines, alcohols, and phenols . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as triethylamine .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trimethylsilyl group.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, with reaction conditions involving solvents like THF and bases like triethylamine.
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can lead to the formation of various substituted indazole derivatives .
Scientific Research Applications
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-5-amine: Similar structure with a different position of the amine group.
2-(Trimethylsilyl)ethoxymethyl chloride: Used as a reagent in the synthesis of indazole derivatives.
Uniqueness
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine is unique due to its specific functional groups and the position of the amine group on the indazole core.
Properties
Molecular Formula |
C13H21N3OSi |
---|---|
Molecular Weight |
263.41 g/mol |
IUPAC Name |
1-(2-trimethylsilylethoxymethyl)indazol-6-amine |
InChI |
InChI=1S/C13H21N3OSi/c1-18(2,3)7-6-17-10-16-13-8-12(14)5-4-11(13)9-15-16/h4-5,8-9H,6-7,10,14H2,1-3H3 |
InChI Key |
ANPKSELAPHCLAQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=C(C=CC(=C2)N)C=N1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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